![molecular formula C8H11BrN4 B11727637 N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide](/img/structure/B11727637.png)
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide is a compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which are then coupled with amines under mild conditions . Another approach involves the use of cyanamides that react with derivatized amines, often catalyzed by copper or other metal catalysts .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs scalable methods such as the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . This method is practical for substrates that dissolve only in aqueous solutions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler guanidine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like palladium or copper .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidine oxides, while reduction can produce simpler guanidine compounds .
Aplicaciones Científicas De Investigación
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide involves its interaction with specific molecular targets. It enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This action is mediated through its interaction with enzymes and receptors involved in neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
Guanidine hydrobromide: Similar in structure but lacks the phenylmethylidene group.
Aminoformamidine hydrobromide: Another guanidine derivative with different substituents.
Diaminomethaniminium bromide: A simpler guanidine compound with fewer functional groups.
Uniqueness
N-[(E)-(Phenylmethylidene)amino]guanidine hydrobromide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H11BrN4 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
2-[(Z)-benzylideneamino]guanidine;hydrobromide |
InChI |
InChI=1S/C8H10N4.BrH/c9-8(10)12-11-6-7-4-2-1-3-5-7;/h1-6H,(H4,9,10,12);1H/b11-6-; |
Clave InChI |
RMCLIUDVKGWIPU-AVHZNCSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N\N=C(N)N.Br |
SMILES canónico |
C1=CC=C(C=C1)C=NN=C(N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


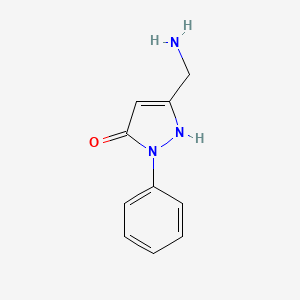


![Pyrrolo[2,1-f][1,2,4]triazin-5-amine](/img/structure/B11727571.png)
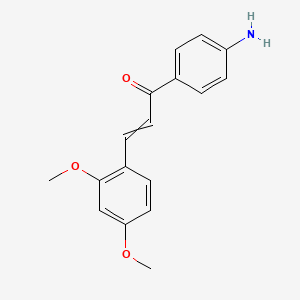

![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727582.png)
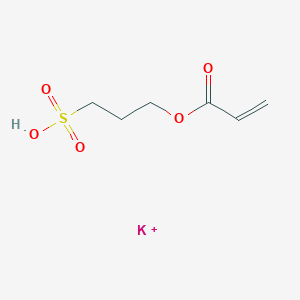
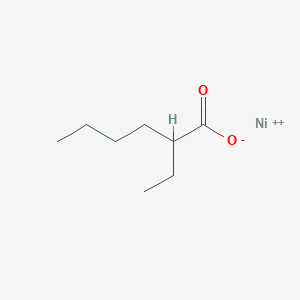
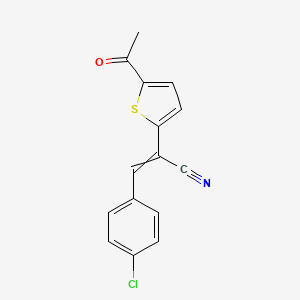
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11727612.png)
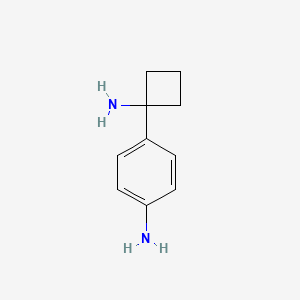
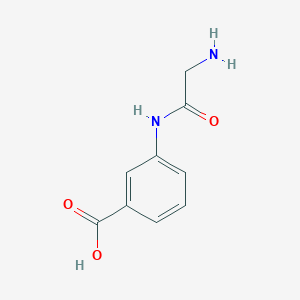
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11727628.png)
